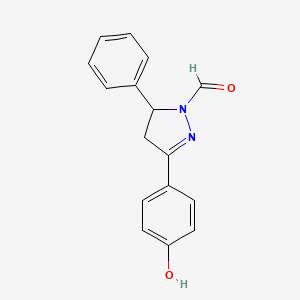![molecular formula C24H28N2O2 B6052958 1-phenyl-3-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B6052958.png)
1-phenyl-3-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-phenyl-3-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone, also known as PPAP, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. PPAP is a member of the pyrrolidinone class of compounds and has been shown to have unique properties that make it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 1-phenyl-3-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone is not fully understood. However, it is believed that the compound works by modulating the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. This compound has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. The compound has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain. This compound has also been shown to reduce inflammation and oxidative stress, which may contribute to its anti-tumor and anti-depressant effects.
Advantages and Limitations for Lab Experiments
1-phenyl-3-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone has several advantages for lab experiments. The compound is easy to synthesize and can be produced in large quantities. This compound is also stable and has a long shelf life, which makes it ideal for long-term experiments. However, there are some limitations to using this compound in lab experiments. The compound is relatively new, and there is limited information available on its toxicity and side effects. Researchers must also be careful when handling this compound, as it is a potent compound that can cause harm if not handled properly.
Future Directions
There are several future directions for research on 1-phenyl-3-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone. One area of interest is the potential use of this compound in the treatment of neurological disorders. Researchers are also interested in exploring the anti-tumor properties of this compound and its potential use in cancer therapy. Additionally, there is a need for further research on the safety and toxicity of this compound, as well as its potential side effects.
Conclusion
This compound is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. The compound has been shown to have anti-inflammatory, anti-tumor, and anti-depressant properties. This compound has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurological disorders. While there are limitations to using this compound in lab experiments, the compound has several advantages and is a promising candidate for further research.
Synthesis Methods
1-phenyl-3-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone can be synthesized through a multistep process that involves the reaction of various reagents and catalysts. The synthesis method of this compound is complex and requires expertise in organic chemistry. The process involves the use of several chemicals, including pyrrolidine, phenethylamine, and benzaldehyde. The synthesis method of this compound has been optimized to increase the yield and purity of the compound.
Scientific Research Applications
1-phenyl-3-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone has been the subject of several scientific studies due to its potential therapeutic applications. The compound has been shown to have anti-inflammatory, anti-tumor, and anti-depressant properties. This compound has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurological disorders.
Properties
IUPAC Name |
1-phenyl-3-[4-(2-phenylethyl)piperidine-1-carbonyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c27-23(22-15-18-26(24(22)28)21-9-5-2-6-10-21)25-16-13-20(14-17-25)12-11-19-7-3-1-4-8-19/h1-10,20,22H,11-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIENUSBJYHNTSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC2=CC=CC=C2)C(=O)C3CCN(C3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-(1,2-oxazinan-2-yl)propanoyl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6052875.png)
![2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-N-(2-methylphenyl)acrylamide](/img/structure/B6052886.png)
![N-(4-fluorophenyl)-2-[3-[4-methyl-3-(propionylamino)phenyl]-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B6052893.png)
![ethyl 3-(4-fluorobenzyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6052900.png)
![3-[2-(1-azocanyl)-2-oxoethyl]-4-(1-naphthylmethyl)-2-piperazinone](/img/structure/B6052904.png)
![N-(cyclopropylmethyl)-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide](/img/structure/B6052910.png)


![2-(2,5-dimethoxyphenyl)-N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide](/img/structure/B6052922.png)
![3,5-diethoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6052927.png)
![2-(1-benzofuran-2-ylcarbonyl)-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B6052937.png)
![N-[({4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}amino)carbonyl]-2-methylbenzamide](/img/structure/B6052948.png)
![6-tert-butyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4(3H)-pyrimidinone](/img/structure/B6052951.png)
![N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B6052963.png)
